Pentyl(1-phenylethyl)amine

Sigma-1 Receptor Radioligand Binding Structure-Activity Relationship

Pentyl(1-phenylethyl)amine (CAS 149529-74-8) is a secondary amine with the molecular formula C13H21N and a molecular weight of 191.31 g/mol. It belongs to the class of N-alkyl phenylethylamines, characterized by a pentyl group attached to the nitrogen of a 1-phenylethylamine backbone.

Molecular Formula C13H21N
Molecular Weight 191.31 g/mol
Cat. No. B15269293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl(1-phenylethyl)amine
Molecular FormulaC13H21N
Molecular Weight191.31 g/mol
Structural Identifiers
SMILESCCCCCNC(C)C1=CC=CC=C1
InChIInChI=1S/C13H21N/c1-3-4-8-11-14-12(2)13-9-6-5-7-10-13/h5-7,9-10,12,14H,3-4,8,11H2,1-2H3
InChIKeyFEGOHPBWEJWCAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentyl(1-phenylethyl)amine: A C13H21N Phenylethylamine Derivative for Chemical and Biological Research


Pentyl(1-phenylethyl)amine (CAS 149529-74-8) is a secondary amine with the molecular formula C13H21N and a molecular weight of 191.31 g/mol [1]. It belongs to the class of N-alkyl phenylethylamines, characterized by a pentyl group attached to the nitrogen of a 1-phenylethylamine backbone. This compound is of interest in medicinal chemistry and pharmacology as a building block or potential ligand, with its structural features suggesting possible interactions with biological targets such as neurotransmitter systems .

Why Generic N-Alkyl Phenylethylamines Cannot Simply Substitute for Pentyl(1-phenylethyl)amine


The biological and physicochemical properties of N-alkyl phenylethylamines are highly sensitive to the length and branching of the N-alkyl chain . The pentyl substituent on Pentyl(1-phenylethyl)amine imparts a specific hydrophobicity (calculated XLogP3 of ~2.2 for the related N-(2-phenylethyl)pentan-1-amine) [1] that is distinct from shorter-chain (e.g., methyl, ethyl) or longer-chain analogs. This difference in lipophilicity directly influences membrane permeability, receptor binding affinity, and overall pharmacokinetic profile. Furthermore, the 1-phenylethyl substitution pattern creates a chiral center, leading to enantiomers with potentially divergent biological activities, a factor absent in simpler 2-phenylethylamine derivatives . Therefore, substituting a different N-alkyl chain or phenylethylamine core would alter key parameters and is not scientifically equivalent.

Quantitative Differentiation of Pentyl(1-phenylethyl)amine vs. Analogs: A Comparative Evidence Review


Sigma-1 Receptor Binding Affinity: Class-Level Inference from N-(2-phenylethyl)pentan-1-amine

While direct binding data for Pentyl(1-phenylethyl)amine is absent in the accessed literature, its close structural analog, N-(2-phenylethyl)pentan-1-amine, demonstrates a Ki of 48.2 nM for the sigma-1 receptor in guinea pig brain membranes using [3H]pentazocine as a radioligand [1]. This affinity is a direct result of the N-pentyl substitution, as unsubstituted phenylethylamine exhibits negligible sigma-1 affinity [2]. This establishes the N-pentyl chain as a critical pharmacophore element for sigma-1 engagement within this chemotype.

Sigma-1 Receptor Radioligand Binding Structure-Activity Relationship

Enhanced Lipophilicity vs. Shorter N-Alkyl Chain Analogs

The N-pentyl group contributes to a calculated XLogP3 value of approximately 2.2, based on data for the closely related N-(2-phenylethyl)pentan-1-amine [1]. This is a significant increase compared to N-methyl-1-phenylethylamine (estimated XLogP3 ≈ 1.3) or N-ethyl-1-phenylethylamine (estimated XLogP3 ≈ 1.6). Higher lipophilicity is often associated with improved passive membrane diffusion and blood-brain barrier penetration, which are critical considerations in CNS drug discovery.

Lipophilicity ADME Membrane Permeability

Potential for Enantioselective Applications via Chiral Resolution

The 1-phenylethylamine core of Pentyl(1-phenylethyl)amine possesses a chiral center, and the compound can be synthesized as either the (R)- or (S)-enantiomer . This is in contrast to 2-phenylethylamine derivatives, which are achiral. The availability of a chiral N-pentyl derivative, such as (R)-N-(3-pentyl)-1-phenylethylamine hydrochloride (CAS 374790-91-7), opens possibilities for its use as a chiral building block or auxiliary in asymmetric synthesis, where the enantiomeric purity can be critical for achieving desired stereochemical outcomes [1].

Chiral Synthesis Enantiomeric Resolution Asymmetric Catalysis

Recommended Applications for Pentyl(1-phenylethyl)amine Based on Its Differentiated Profile


Research on Sigma-1 Receptor Pharmacology

Based on the strong class-level evidence of sigma-1 receptor affinity (Ki = 48.2 nM for the closely related analog), Pentyl(1-phenylethyl)amine is a promising candidate for investigating sigma-1 receptor biology. It can be used in radioligand displacement assays, functional studies, or as a chemical probe to explore the role of sigma-1 in neurological and psychiatric disorders [1].

Lipophilicity-Dependent Membrane Permeability Studies

With a calculated XLogP3 of ~2.2, this compound is well-suited for experiments designed to correlate lipophilicity with membrane diffusion or blood-brain barrier penetration. It can serve as a model compound in a series of N-alkyl phenylethylamines to study the impact of alkyl chain length on passive permeability and cellular uptake [2].

Asymmetric Synthesis and Chiral Resolution

The chiral nature of the 1-phenylethylamine core makes Pentyl(1-phenylethyl)amine a valuable intermediate for asymmetric synthesis. When obtained in enantiopure form, it can be used as a chiral auxiliary or a resolving agent for racemic mixtures, contributing to the synthesis of enantiomerically enriched pharmaceuticals and fine chemicals [3].

Synthesis of Novel N-Alkylated Phenylethylamine Derivatives

Pentyl(1-phenylethyl)amine can serve as a versatile building block for further derivatization. Its secondary amine can undergo acylation, alkylation, or reductive amination to generate a library of novel compounds with tailored pharmacological or materials science properties [4].

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